Crk12-IN-1

Description

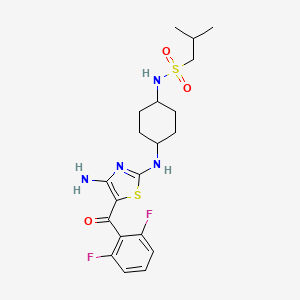

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H26F2N4O3S2 |

|---|---|

Molecular Weight |

472.6 g/mol |

IUPAC Name |

N-[4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]cyclohexyl]-2-methylpropane-1-sulfonamide |

InChI |

InChI=1S/C20H26F2N4O3S2/c1-11(2)10-31(28,29)26-13-8-6-12(7-9-13)24-20-25-19(23)18(30-20)17(27)16-14(21)4-3-5-15(16)22/h3-5,11-13,26H,6-10,23H2,1-2H3,(H,24,25) |

InChI Key |

DZBBFJPWMFEESI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CS(=O)(=O)NC1CCC(CC1)NC2=NC(=C(S2)C(=O)C3=C(C=CC=C3F)F)N |

Origin of Product |

United States |

Foundational & Exploratory

The Therapeutic Target of Crk12-IN-1: A Technical Guide to a Novel Anti-parasitic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crk12-IN-1 and its analogues, such as the preclinical candidate GSK3186899/DDD853651, represent a novel class of potent inhibitors targeting cdc-2-related kinase 12 (CRK12) in kinetoplastid parasites. This technical guide provides an in-depth overview of the therapeutic target of this compound series, its mechanism of action, and the experimental methodologies used in its characterization. The primary therapeutic target of these compounds is the CRK12 enzyme in parasites like Leishmania and Trypanosoma, which is essential for their viability and proliferation. The human ortholog, Cyclin-Dependent Kinase 12 (CDK12), is also a recognized target in oncology, but selective inhibition of the parasitic enzyme is the key therapeutic strategy for these infectious diseases.

Introduction to the Therapeutic Target: CRK12

Cdc-2-related kinase 12 (CRK12) is a member of the cyclin-dependent kinase (CDK) family of serine/threonine protein kinases. In kinetoplastid parasites, including Leishmania donovani (the causative agent of visceral leishmaniasis) and Trypanosoma species (the causative agents of African trypanosomiasis), CRK12 is a crucial regulator of cellular processes. It forms an active complex with its cyclin partner, CYC9, and this complex is believed to play a vital role in the parasite's cell cycle progression, endocytosis, and cytokinesis[1][2][3][4]. Genetic validation studies have demonstrated that CRK12 is essential for the survival of these parasites, making it a promising drug target for the development of new anti-parasitic therapies[1][2][5].

The human homolog of CRK12 is Cyclin-Dependent Kinase 12 (CDK12). CDK12, in partnership with Cyclin K, is a key regulator of gene transcription. The CDK12/Cyclin K complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, which is critical for transcriptional elongation and the expression of genes involved in the DNA damage response[6][7]. Due to its role in maintaining genomic stability, CDK12 has emerged as a therapeutic target in various cancers.

The inhibitors discussed herein, including this compound and GSK3186899, are designed to selectively inhibit the parasitic CRK12 over the human CDK12, thereby minimizing off-target effects in the host.

Quantitative Data on Inhibitor Potency

The following tables summarize the in vitro and in vivo potency of this compound and the related preclinical candidate GSK3186899/DDD853651 against various parasitic species and their molecular target.

Table 1: In Vitro Cellular Potency of this compound and Analogues

| Compound | Parasite Species | Assay Type | Potency (EC50) | Reference |

| This compound | Trypanosoma congolense | Cellular | 1.3 nM | MCE |

| This compound | Trypanosoma vivax | Cellular | 18 nM | MCE |

| GSK3186899 | Leishmania donovani | Intracellular Amastigote | 1.4 µM | [8][9] |

| GSK3186899 | Leishmania donovani | Axenic Amastigote | 0.1 µM | [8] |

Table 2: Biochemical Potency and Selectivity of a Pyrazolopyrimidine Inhibitor (Compound 7/GSK3186899)

| Target | Method | Potency (Kdapp) | Reference |

| L. donovani CRK12 | Kinobeads™ Pulldown | 1.4 nM | [9] |

| L. donovani MPK9 | Kinobeads™ Pulldown | 45 nM | [9] |

| L. donovani CRK6 | Kinobeads™ Pulldown | 97 nM | [9] |

| Human CDK9 | Kinobeads™ Assay | >20 µM (IC50) | [9] |

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound and its analogues is the inhibition of the kinase activity of the CRK12/CYC9 complex in kinetoplastid parasites. This inhibition disrupts downstream signaling pathways essential for parasite survival. In humans, the homologous CDK12/Cyclin K complex plays a critical role in regulating transcription.

CRK12/CYC9 Signaling Pathway in Kinetoplastids

Caption: CRK12/CYC9 signaling pathway in kinetoplastid parasites and its inhibition by this compound.

Human CDK12/Cyclin K Signaling Pathway

References

- 1. doaj.org [doaj.org]

- 2. Identification and Functional Characterisation of CRK12:CYC9, a Novel Cyclin-Dependent Kinase (CDK)-Cyclin Complex in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Functional Characterisation of CRK12:CYC9, a Novel Cyclin-Dependent Kinase (CDK)-Cyclin Complex in Trypanosoma brucei | PLOS One [journals.plos.org]

- 4. Identification and Functional Characterisation of CRK12:CYC9, a Novel Cyclin-Dependent Kinase (CDK)-Cyclin Complex in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leishmania Protein Kinases: Important Regulators of the Parasite Life Cycle and Molecular Targets for Treating Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Visceral leishmaniasis, a parasitic disease with significant global mortality and morbidity, urgently requires novel therapeutic strategies.[1][2][3][4] A promising avenue for drug development lies in the targeted inhibition of essential parasite enzymes. This whitepaper details the profile of a potent and selective pyrazolopyrimidine-based inhibitor, herein referred to as Crk12-IN-1 (also known as compound 7, DDD853651, and GSK3186899), which targets the parasite cdc-2-related kinase 12 (CRK12).[1][2][3][4] This document provides a comprehensive overview of the inhibitor's mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The protozoan parasites of the Leishmania genus are the causative agents of leishmaniasis, a spectrum of diseases ranging from cutaneous lesions to the life-threatening visceral form.[2] The current therapeutic arsenal is limited by issues of toxicity, resistance, and complex administration routes, underscoring the critical need for new, effective, and safe drugs.[3] A key strategy in modern drug discovery is the identification and validation of molecular targets that are essential for parasite survival but absent or sufficiently divergent in the human host.

Recent research has identified cdc-2-related kinase 12 (CRK12), a cyclin-dependent kinase, as a crucial enzyme for the proliferation of Leishmania parasites.[1][3] CRK12, in complex with its cyclin partner CYC9, is believed to play a vital role in the parasite's cell cycle control.[3][5][6][7] The development of small molecule inhibitors that specifically target parasite CRK12 represents a promising therapeutic approach. This whitepaper focuses on a leading preclinical candidate, a pyrazolopyrimidine-based compound (this compound), that has demonstrated significant efficacy against Leishmania donovani both in vitro and in vivo.[1][2][3]

Mechanism of Action

This compound exerts its anti-parasitic effect through the direct inhibition of Leishmania donovani CRK12.[1][3] Mode-of-action studies have confirmed that this chemical series principally targets CRK12, thereby defining it as a druggable target for visceral leishmaniasis.[1][2][4]

The primary molecular target of this compound is the CRK12/CYC9 complex.[3][5] Overexpression of both CRK12 and its cognate cyclin, CYC9, in L. donovani leads to increased resistance to the inhibitor, strongly suggesting that the active form of the target is the cyclin-activated kinase.[3][5] Chemical proteomics studies have further solidified CRK12 as the principal target, with this compound analogues showing high-affinity binding to this kinase.[3] While other kinases such as CRK3 and CRK6 are also inhibited, it is with significantly lower affinity, suggesting that the primary mechanism of action is through CRK12 inhibition, although a degree of polypharmacology cannot be entirely ruled out.[3]

Inhibition of CRK12/CYC9 disrupts the parasite's cell cycle, leading to an accumulation of cells in the G1 and G2/M phases and a decrease in the proportion of cells in the S phase.[3] This cell cycle arrest ultimately prevents parasite proliferation.

Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of this compound.

References

- 1. Cyclin-dependent kinase 12 is a drug target for visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Molecular Modeling Approach to Identify Potential Antileishmanial Compounds Against the Cell Division Cycle (cdc)-2-Related Kinase 12 (CRK12) Receptor of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and Functional Characterisation of CRK12:CYC9, a Novel Cyclin-Dependent Kinase (CDK)-Cyclin Complex in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 7. doaj.org [doaj.org]

The Vanguard of Antiparasitic Drug Discovery: A Technical Guide to Pyrazolopyrimidine-Based CRK12 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics against neglected tropical diseases has illuminated the pyrazolopyrimidine scaffold as a cornerstone for potent and selective kinase inhibitors. This guide provides a deep dive into the discovery and development of a promising class of these compounds: inhibitors of cdc-2-related kinase 12 (CRK12), a crucial enzyme in the cell cycle of kinetoplastid parasites such as Leishmania and Trypanosoma. These parasites are responsible for devastating diseases like visceral leishmaniasis and Human African Trypanosomiasis (HAT).[1][2] This document details the signaling pathways, discovery methodologies, structure-activity relationships, and key experimental protocols that have propelled this inhibitor class toward clinical consideration.

The Target: CRK12 and its Role in Parasite Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) are master regulators of the eukaryotic cell cycle, and their inhibition is a validated strategy in cancer therapy.[3] In parasites like Leishmania donovani and Trypanosoma brucei, a specific CDK-like enzyme, CRK12, has been identified as a pivotal regulator of cell cycle progression.[1][2] Mode-of-action studies on pyrazolopyrimidine inhibitors revealed that their antiparasitic effects stem from the disruption of the cell cycle, leading to arrests at the G1/S and G2/M phases.[2] Further chemical proteomics and genetic validation confirmed that the principal target of these compounds is CRK12, which likely functions in a complex with a cyclin partner, such as CYC9.[2] The inhibition of the CRK12/CYC9 complex disrupts the parasite's ability to replicate, ultimately leading to cell death, establishing CRK12 as a chemically validated and druggable target for antiparasitic therapy.[2][4]

Discovery and Optimization Workflow

The journey to identify potent pyrazolopyrimidine-based CRK12 inhibitors often employs an integrated approach combining computational and experimental methods.[1] This typically begins with a large-scale virtual screening of compound libraries against a 3D structural model of the target kinase. Hits from this in silico screening are then subjected to experimental validation through in vitro assays measuring their ability to inhibit parasite growth.[1] Subsequent structure-activity relationship (SAR) studies guide the chemical synthesis of analogues to optimize potency, selectivity, and drug-like properties, leading to preclinical candidates like GSK3186899/DDD853651.[2]

Structure-Activity Relationship (SAR) of Pyrazolopyrimidine Inhibitors

The pyrazolo[1,5-a]pyrimidine core serves as a versatile scaffold that mimics the adenine ring of ATP, enabling it to bind to the hinge region of kinase active sites.[5][6] SAR studies on this class of compounds have revealed key structural requirements for potent CRK12 inhibition. Modifications at various positions of the pyrazolopyrimidine ring system have been explored to enhance target engagement and selectivity. For instance, substitutions at the C3 and C6 positions have been shown to be critical for optimizing potency against kinases.[7][8] The exploration of different substituents allows for fine-tuning of interactions within the ATP-binding pocket, leading to inhibitors with high affinity and specificity for the parasite kinase over human orthologs.

References

- 1. mdpi.com [mdpi.com]

- 2. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]

- 4. Cyclin-dependent kinase 12 is a drug target for visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. | Semantic Scholar [semanticscholar.org]

In Vitro Activity of Novel CRK12 Inhibitors Against Trypanosoma brucei: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of recently identified inhibitors of cyclin-dependent kinase 12 (CRK12) against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). While the specific compound "Crk12-IN-1" was not identified in the reviewed literature, this document focuses on the data and methodologies related to several novel and potent CRK12 inhibitors that have emerged from recent drug discovery efforts.

Introduction: CRK12 as a Therapeutic Target

Trypanosoma brucei possesses a large number of cdc2-related kinases (CRKs), with CRK12 being identified as essential for the parasite's viability.[1][2] Depletion of CRK12 in bloodstream form T. brucei leads to significant morphological abnormalities, including enlarged flagellar pockets, and disrupts critical processes like endocytosis, ultimately resulting in parasite death.[1][2][3] CRK12 forms an active protein kinase complex with a putative transcriptional cyclin, CYC9.[4][5] This CRK12:CYC9 complex is essential for the proliferation of bloodstream trypanosomes, making it a validated and promising drug target for HAT.[4][5] The essential role of CRK12 has been confirmed in vivo, as its depletion is critical for the survival of T. brucei in mouse models.[4][6]

Quantitative Data: In Vitro Inhibitory Activity

Recent studies have employed integrated computational and experimental approaches to identify novel inhibitors of T. brucei CRK12.[1][2][7] Virtual screening of large compound libraries has led to the identification of several compounds with potent anti-trypanosomal activity. The inhibitory activities of the most promising compounds are summarized below.

| Compound ID | IC50 against T. brucei (μM) |

| L368-0556 | 0.85 |

| F733-0072 | 1.11 |

| L439-0038 | 1.66 |

| F733-0407 | 1.97 |

| Other Hits | 0.85 - 3.50 |

Table 1: Summary of the 50% inhibitory concentration (IC50) values for novel CRK12 inhibitors against bloodstream forms of Trypanosoma brucei.[1][7]

Experimental Protocols

The following sections detail the generalized experimental methodologies employed for determining the in vitro activity of CRK12 inhibitors against T. brucei.

Virtual Screening for CRK12 Inhibitor Identification

A computational approach is often the initial step to identify potential inhibitors from large compound databases.

-

3D Structure Modeling: Since the experimental 3D structure of T. brucei CRK12 may not be available, a homology model is constructed. The structure of human cyclin-dependent kinase 9 (CDK9) or predictions from algorithms like AlphaFold2 can be used as a template.[1][7][8]

-

Molecular Docking: A multi-stage molecular docking protocol is used to screen millions of compounds against the predicted active site of CRK12. This process filters for compounds with a high potential binding affinity.

-

Candidate Selection: A subset of compounds, typically those showing the most favorable docking scores and binding poses, are selected for experimental validation.[1][7]

In Vitro Anti-Trypanosomal Activity Assay

This assay evaluates the ability of the selected compounds to inhibit the growth of T. brucei in culture.

-

Parasite Culture: Bloodstream form T. brucei (e.g., Lister 427 strain) is cultured in a suitable medium, such as HMI-9, supplemented with fetal bovine serum at 37°C and 5% CO2.

-

Compound Preparation: The test compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations for the assay.

-

Assay Execution:

-

Parasites are seeded into 96-well plates at a specific density (e.g., 2 x 10^4 cells/mL).

-

The serially diluted compounds are added to the wells. A positive control (e.g., Berenil) and a negative control (DMSO vehicle) are included.

-

The plates are incubated for a defined period, typically 48 to 72 hours.

-

-

Viability Assessment: Parasite viability is assessed using a resazurin-based assay (e.g., AlamarBlue). Resazurin is a cell-permeable dye that is reduced by metabolically active cells to the fluorescent resorufin. The fluorescence intensity is measured using a microplate reader.

-

IC50 Determination: The fluorescence data is normalized to the controls, and dose-response curves are generated using non-linear regression analysis to calculate the IC50 value for each compound.

Visualizations

Signaling and Functional Pathway

The CRK12:CYC9 complex is integral to cellular processes that are essential for the viability of T. brucei. Its inhibition disrupts these pathways, leading to parasite death.

Caption: Role of the CRK12:CYC9 complex in T. brucei viability and its inhibition.

Experimental Workflow

The process of discovering novel CRK12 inhibitors involves a combination of computational and experimental steps.

Caption: Workflow for the identification of novel CRK12 inhibitors.

References

- 1. Discovery of Novel CRK12 Inhibitors for the Treatment of Human African Trypanosomiasis: An Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification and Functional Characterisation of CRK12:CYC9, a Novel Cyclin-Dependent Kinase (CDK)-Cyclin Complex in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 5. doaj.org [doaj.org]

- 6. Identification and Functional Characterisation of CRK12:CYC9, a Novel Cyclin-Dependent Kinase (CDK)-Cyclin Complex in Trypanosoma brucei | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

The CRK12/CYC9 Complex: A Novel Druggable Target for Parasite Viability

An In-depth Technical Guide for Researchers and Drug Development Professionals

The relentless global burden of parasitic diseases, such as Human African Trypanosomiasis (HAT) and Visceral Leishmaniasis (VL), necessitates the urgent discovery and development of novel therapeutic strategies. A promising avenue of research has emerged with the identification and validation of the cyclin-dependent kinase 12 (CRK12) and its cyclin partner, CYC9, as a critical complex for parasite survival. This technical guide provides a comprehensive overview of the CRK12/CYC9 complex, detailing its essential role in parasite viability, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the associated biological pathways and experimental workflows.

Executive Summary

The CRK12/CYC9 complex is a recently identified cyclin-dependent kinase (CDK)-cyclin pair in kinetoplastid parasites, including Trypanosoma brucei and Leishmania donovani. Extensive research has demonstrated that this complex is indispensable for the proliferation and survival of these parasites, both in vitro and in vivo. Genetic and chemical validation studies have firmly established CRK12 as a promising drug target. Depletion of either CRK12 or CYC9 leads to distinct and lethal phenotypes, highlighting their crucial, albeit partially separate, functions in fundamental cellular processes such as endocytosis and cytokinesis. The development of potent and selective inhibitors against CRK12 has shown significant anti-parasitic activity, paving the way for new therapeutic interventions.

The CRK12/CYC9 Complex: A Key Regulator of Parasite Biology

The protozoan parasite Trypanosoma brucei, the causative agent of HAT, possesses an unusually large number of CDKs (cdc2-related kinases or CRKs) and cyclins compared to other single-celled organisms.[1][2][3] Among these, the interaction between CRK12 and the putative transcriptional cyclin, CYC9, forms an active protein kinase complex.[1][2][3] This complex is present in both the procyclic (insect) and bloodstream (mammalian) forms of T. brucei.[1][2][3]

Crucially, both CRK12 and CYC9 are essential for the proliferation of bloodstream trypanosomes.[1][2][3] Genetic knockdown of either component of the complex leads to a rapid cessation of growth and parasite death.[3][4] This essentiality has been further confirmed in a mouse model of T. brucei infection, where the depletion of CRK12 resulted in the clearance of parasitemia, providing strong genetic validation of the CRK12/CYC9 complex as a novel drug target for trypanosomiasis.[3][4]

While they form a complex, functional characterization using RNA interference (RNAi) has revealed distinct roles for each subunit. Depletion of CRK12 primarily leads to defects in endocytosis, characterized by an enlarged flagellar pocket.[5] Conversely, depletion of CYC9 results in a failure of cytokinesis, the final stage of cell division.[1][2][3][6] This suggests that while their interaction is critical, they may have independent or semi-independent functions within the cell.

Further cementing its importance as a therapeutic target, CRK12 has also been validated in Leishmania donovani, the parasite responsible for VL.[7][8] A series of pyrazolopyrimidine-based compounds have been identified as potent inhibitors of Leishmania CRK12, demonstrating efficacy in a mouse model of VL.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on the CRK12/CYC9 complex, providing a clear comparison of the effects of its disruption and inhibition.

Table 1: Phenotypic Effects of CRK12 and CYC9 Depletion in T. brucei

| Gene | Life Cycle Stage | Method of Depletion | Phenotype | Time to Growth Arrest | Reference |

| CRK12 | Bloodstream | RNAi | Growth arrest, enlarged flagellar pocket (endocytosis defect), parasite death | Within 18 hours | [3][4][5] |

| CYC9 | Bloodstream | RNAi | Growth arrest, cytokinesis defect (accumulation of 2N2K cells), parasite death | 12-18 hours | [3][4] |

| CYC9 | Procyclic | RNAi | Decreased growth rate or growth arrest | From 120 hours | [3] |

Table 2: Inhibitor Activity against Parasite CRK12 and Viability

| Compound | Target | Parasite | Assay Type | IC50 / EC50 | Reference |

| GSK3186899/DDD853651 | CRK12 | Leishmania donovani | In vitro kinase assay | - | [7][8] |

| GSK3186899/DDD853651 | CRK12 | Leishmania donovani | Intramacrophage amastigote viability | - | [7][8] |

| Compound 2 | CRK12 | Trypanosoma congolense | In vitro viability | - | [5] |

| Compound 2 | CRK12 | Trypanosoma vivax | In vitro viability | - | [5] |

| Compound 2 | CRK12 | Trypanosoma brucei | In vitro viability | 0.96 nM | [5] |

| F733-0072 | CRK12 | Trypanosoma brucei | In vitro viability | 1.11 µM | [5] |

| F733-0407 | CRK12 | Trypanosoma brucei | In vitro viability | 1.97 µM | [5] |

| L368-0556 | CRK12 | Trypanosoma brucei | In vitro viability | 0.85 µM | [5] |

| L439-0038 | CRK12 | Trypanosoma brucei | In vitro viability | 1.66 µM | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the CRK12/CYC9 complex.

Parasite Culture

-

Trypanosoma brucei : Bloodstream form (BSF) T. brucei are typically cultured at 37°C with 5% CO2 in HMI-9 medium supplemented with 10-20% fetal bovine serum. Procyclic form (PCF) trypanosomes are cultured at 27°C in SDM-79 medium supplemented with 10% fetal bovine serum.

-

Leishmania donovani : Promastigotes are cultured at 26°C in M199 medium supplemented with 10% fetal bovine serum. Amastigotes are typically cultured within macrophage host cells (e.g., THP-1 cells) at 37°C with 5% CO2.

Genetic Manipulation

-

RNA interference (RNAi) : To study the effect of gene depletion, tetracycline-inducible RNAi is commonly used in T. brucei. A fragment of the target gene (CRK12 or CYC9) is cloned into a pRPaISL-based vector containing opposing T7 promoters.[9] The construct is then transfected into a T. brucei cell line expressing T7 RNA polymerase and the tetracycline repressor. Addition of tetracycline or doxycycline to the culture medium induces the expression of double-stranded RNA, leading to the degradation of the target mRNA.

-

Gene Knockout : Attempts to create null mutants of CYC9 in both procyclic and bloodstream T. brucei have been unsuccessful, indicating that it is an essential gene.[4] This is typically done by replacing the coding sequence of the gene with a drug resistance marker through homologous recombination.

Protein-Protein Interaction Analysis

-

Yeast Two-Hybrid (Y2H) : This technique is used to screen for protein-protein interactions. A Y2H screen identified the interaction between CRK12 and CYC9.[3]

-

Tandem Affinity Purification (TAP) : To confirm in vivo interactions, one of the proteins (e.g., CYC9) is endogenously tagged with a TAP tag.[10] The tagged protein and its binding partners are then purified from parasite cell lysates through successive affinity chromatography steps.[10] The purified proteins are then identified by mass spectrometry.

Kinase Assays

To determine the enzymatic activity of CRK12 and the effect of inhibitors, in vitro kinase assays are performed. Recombinant CRK12/CYC9 complex is incubated with a generic kinase substrate (e.g., myelin basic protein) and radiolabeled ATP ([γ-32P]ATP). The incorporation of the radiolabel into the substrate is then measured to quantify kinase activity.

Viability and Proliferation Assays

-

Cell Counting : Parasite proliferation is monitored by diluting the cultures to a defined density and counting the number of cells daily using a hemocytometer.

-

Alamar Blue Assay : This is a high-throughput method to assess cell viability. The Alamar Blue reagent is added to the parasite cultures, and the fluorescence is measured. The intensity of the fluorescence is proportional to the number of viable cells.

In Vivo Efficacy Studies

To assess the therapeutic potential of targeting CRK12, mouse models of infection are used. Mice are infected with the parasite, and then treated with a CRK12 inhibitor or, in the case of genetic validation, parasite growth is modulated via inducible RNAi. Parasitemia (the number of parasites in the blood) is monitored over time to determine the efficacy of the treatment.[3][4]

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the CRK12/CYC9 complex.

Caption: The CRK12/CYC9 signaling pathway in parasite viability.

Caption: Experimental workflow for the validation of CRK12/CYC9 as a drug target.

Conclusion and Future Directions

The CRK12/CYC9 complex has emerged as a compelling and validated target for the development of new anti-parasitic drugs. Its essentiality for the viability of both Trypanosoma brucei and Leishmania donovani underscores its potential for broad-spectrum anti-kinetoplastid activity. The distinct roles of CRK12 in endocytosis and CYC9 in cytokinesis offer multiple avenues for therapeutic intervention.

Future research should focus on:

-

Structural Biology : Elucidating the high-resolution structure of the CRK12/CYC9 complex to facilitate structure-based drug design.

-

Substrate Identification : Identifying the downstream substrates of the CRK12/CYC9 kinase to better understand its precise molecular functions.

-

Inhibitor Optimization : Optimizing the existing CRK12 inhibitors to improve their potency, selectivity, and pharmacokinetic properties.

-

Resistance Studies : Investigating the potential for parasites to develop resistance to CRK12 inhibitors.

The continued exploration of the CRK12/CYC9 complex holds significant promise for delivering novel and effective treatments for devastating parasitic diseases.

References

- 1. doaj.org [doaj.org]

- 2. Identification and Functional Characterisation of CRK12:CYC9, a Novel Cyclin-Dependent Kinase (CDK)-Cyclin Complex in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Functional Characterisation of CRK12:CYC9, a Novel Cyclin-Dependent Kinase (CDK)-Cyclin Complex in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Functional Characterisation of CRK12:CYC9, a Novel Cyclin-Dependent Kinase (CDK)-Cyclin Complex in Trypanosoma brucei | PLOS One [journals.plos.org]

- 5. mdpi.com [mdpi.com]

- 6. Cyclin-Dependent Kinase CRK9, Required for Spliced Leader trans Splicing of Pre-mRNA in Trypanosomes, Functions in a Complex with a New L-Type Cyclin and a Kinetoplastid-Specific Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclin-dependent kinase 12 is a drug target for visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulators of Trypanosoma brucei Cell Cycle Progression and Differentiation Identified Using a Kinome-Wide RNAi Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Preclinical Profile of Crk12-IN-1 (GSK3186899): A Technical Guide for Researchers

An in-depth analysis of the preclinical data for Crk12-IN-1 (GSK3186899), a potent inhibitor of Leishmania donovani cyclin-dependent kinase 12 (CRK12), developed for the treatment of visceral leishmaniasis. This guide provides a comprehensive overview of the compound's in vitro and in vivo activity, mechanism of action, and associated experimental methodologies to support further research and development in this area.

In Vitro Activity and Cytotoxicity

GSK3186899 has demonstrated potent and selective activity against the clinically relevant intramacrophage amastigote stage of Leishmania donovani, the causative agent of visceral leishmaniasis.[1] The compound exhibits significant potency in various in vitro assays, as summarized in the table below.

| Assay Type | Cell Line/Organism | Parameter | Value | Reference |

| Antileishmanial Activity | ||||

| Intramacrophage Assay | L. donovani amastigotes in THP-1 cells | EC50 | 0.075 µM | [2] |

| Axenic Amastigote Assay | L. donovani | EC50 | 0.025 µM | [2] |

| Promastigote Assay | L. donovani | EC50 | 1.5 nM | [3] |

| Cytotoxicity | ||||

| Human Liver Cancer Cell Line | HepG2 | IC50 | > 20 µM | [1] |

| Human Kinase Panel (210 kinases) | K-562 cell extract | Activity at 5 µM | No significant off-target activity | [1] |

In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

The in vivo efficacy of GSK3186899 was evaluated in a well-established mouse model of visceral leishmaniasis. Oral administration of the compound resulted in a significant reduction in parasite burden in the liver, a primary site of infection.

| Animal Model | Dosing Regimen | Duration | Efficacy (% Parasite Suppression) | Reference |

| BALB/c mice infected with L. donovani amastigotes | 25 mg/kg, orally, twice daily | 10 days | 99% | [4] |

| BALB/c mice infected with L. donovani amastigotes | 100 mg/kg, orally, twice daily | Not specified | >95% | [5] |

Mechanism of Action: Targeting a Parasite-Specific Kinase

GSK3186899 exerts its antileishmanial effect through the specific inhibition of cyclin-dependent kinase 12 (CRK12) in Leishmania donovani.[3][6] CRK12 is a protein kinase essential for the parasite's cell cycle progression and survival.[2][3] Computational modeling and experimental data suggest that GSK3186899 binds to the ATP-binding pocket of CRK12.[2] Inhibition of CRK12 leads to a disruption of the parasite's cell cycle, with an accumulation of cells in the G1 and G2/M phases and a decrease in the S phase population.[3] This ultimately results in parasite death. The high selectivity for the parasite kinase over human kinases contributes to the compound's favorable safety profile.[1]

Experimental Protocols

In Vitro Intramacrophage Amastigote Assay

This assay evaluates the activity of compounds against the intracellular amastigote stage of L. donovani within a host macrophage cell line.

-

Cell Culture: Differentiated THP-1 human monocytic cells are used as the host cells.[1]

-

Infection: THP-1 cells are infected with L. donovani promastigotes expressing a reporter gene, such as luciferase, for quantification.[7]

-

Compound Treatment: Infected cells are treated with serial dilutions of GSK3186899.

-

Incubation: The treated cells are incubated for a defined period to allow for compound activity.

-

Quantification: Parasite viability is determined by measuring the reporter gene activity (e.g., luminescence).[7]

-

Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curve.

In Vivo Efficacy in BALB/c Mice

This protocol outlines the in vivo testing of GSK3186899 in a mouse model of visceral leishmaniasis.

-

Animal Model: Female BALB/c mice are used for this model.[5]

-

Infection: Mice are infected intravenously with L. donovani amastigotes. The infection is allowed to establish for 7 days.[5]

-

Treatment Groups: Mice are randomized into treatment and vehicle control groups.

-

Compound Administration: GSK3186899 is administered orally at the specified dose and frequency.[4]

-

Monitoring: The health of the animals is monitored throughout the study.

-

Endpoint: At the end of the treatment period, the mice are euthanized, and the livers are harvested.

-

Parasite Burden Quantification: The parasite load in the liver is determined by microscopic counting of amastigotes in Giemsa-stained tissue smears and expressed as Leishman-Donovan Units (LDU).

-

Efficacy Calculation: The percentage of parasite suppression is calculated by comparing the LDU of the treated groups to the vehicle control group.

Conclusion

The preclinical data for this compound (GSK3186899) demonstrate its potential as a promising therapeutic candidate for visceral leishmaniasis. Its potent and selective in vitro activity against Leishmania donovani, coupled with significant in vivo efficacy in a relevant animal model, underscores its therapeutic promise. The well-defined mechanism of action, targeting the parasite-specific CRK12, provides a strong rationale for its continued development. This technical guide serves as a valuable resource for researchers in the field, providing a consolidated overview of the key preclinical findings and methodologies associated with this important antileishmanial compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A Molecular Modeling Approach to Identify Potential Antileishmanial Compounds Against the Cell Division Cycle (cdc)-2-Related Kinase 12 (CRK12) Receptor of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cyclin-dependent kinase 12 is a drug target for visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Activities of New 2-Substituted Quinolines against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

Crk12-IN-1: A Technical Guide to a Promising Preclinical Candidate for Visceral Leishmaniasis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Crk12-IN-1 (also known as DDD853651/GSK3186899), a novel pyrazolopyrimidine-based compound identified as a potent and selective inhibitor of Leishmania donovani cdc-2-related kinase 12 (CRK12). This document summarizes the quantitative data supporting its preclinical development, details the key experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Executive Summary

Visceral leishmaniasis (VL), a fatal parasitic disease, urgently requires new therapeutic options due to limitations of current treatments.[1] this compound has emerged from a phenotypic screening campaign as a promising preclinical candidate. This compound demonstrates potent activity against L. donovani amastigotes, the clinically relevant stage of the parasite, and has shown efficacy in a murine model of VL.[1] Its novel mechanism of action, targeting the essential parasite kinase CRK12, presents a new avenue for anti-leishmanial drug development.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs.

Table 1: In Vitro Potency and Selectivity of this compound (Compound 7)

| Assay Type | Target Organism/Cell Line | EC50 (µM) | 95% Confidence Interval (µM) | Number of Replicates (n) |

| Intra-macrophage Assay | L. donovani amastigotes | 1.4 | 1.2 - 1.5 | 12 |

| Axenic Amastigote Assay | L. donovani amastigotes | 0.1 | 0.06 - 0.17 | 4 |

| Cytotoxicity Assay | Mammalian THP-1 cells | >50 | - | - |

Data sourced from Wyllie et al., 2018.[1]

Table 2: In Vivo Efficacy of this compound in a BALB/c Mouse Model of Visceral Leishmaniasis

| Dose (mg/kg) | Dosing Regimen | Duration (days) | Mean Reduction in Liver Parasite Load (%) |

| 50 | Once daily (uid) | 5 | 20 |

| 50 | Twice daily (bid) | 5 | 30 |

| 25 | Twice daily (bid) | 10 | 99 |

Data sourced from Wyllie et al., 2018.

Table 3: Comparative In Vitro Potency of Anti-leishmanial Drugs

| Compound | EC50 against L. donovani intra-macrophage amastigotes (µM) |

| This compound (Compound 7) | 1.4 |

| Amphotericin B | 0.07 |

| Miltefosine | 0.9 |

| Paromomycin | 6.6 |

Data sourced from Wyllie et al., 2018.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-leishmanial effect by inhibiting the parasite's cdc-2-related kinase 12 (CRK12).[1][2] CRK12 is essential for the parasite's survival and proliferation.[2][3] It forms a complex with a partner cyclin, CYC9.[1][2][3] Inhibition of this complex is believed to induce a cell cycle arrest in the G1 and G2/M phases, ultimately leading to parasite death.[3]

Experimental Protocols

This section details the methodologies for key experiments used in the evaluation of this compound.

In Vitro Intra-Macrophage Amastigote Assay

This assay assesses the efficacy of compounds against the intracellular amastigote stage of Leishmania donovani within a host macrophage cell line.

1. Cell Culture and Differentiation:

- Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine.

- Cells are seeded into 384-well plates and differentiated into macrophages by incubation with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

2. Parasite Infection:

- Differentiated THP-1 macrophages are infected with L. donovani (axenically grown amastigotes or promastigotes differentiated into amastigotes) at a parasite-to-macrophage ratio of approximately 10:1.

- Infection is allowed to proceed for 24 hours.

3. Compound Treatment:

- Following infection, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound).

- Plates are incubated for a further 72 hours.

4. Quantification of Parasite Load:

- After incubation, cells are fixed and stained with a DNA dye (e.g., DAPI or Giemsa).

- Automated high-content imaging is used to quantify the number of macrophages and the number of intracellular amastigotes per macrophage.

- The half-maximal effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.

A[label="Seed and Differentiate\nTHP-1 Macrophages"];

B[label="Infect with\nL. donovani Amastigotes"];

C [label="Add Serial Dilutions of\nthis compound"];

D [label="Incubate for 72 hours"];

E [label="Fix, Stain, and Image"];

F [label="Quantify Parasite Load\nand Calculate EC50"];

A -> B -> C -> D -> E -> F;

}

In Vivo Mouse Model of Visceral Leishmaniasis

This protocol describes the evaluation of this compound efficacy in a BALB/c mouse model of VL.[4]

1. Animal Model and Infection:

- Female BALB/c mice (6-8 weeks old) are used.[4]

- Mice are infected via intravenous (tail vein) injection with approximately 2 x 10^7 L. donovani amastigotes harvested from the spleen of an infected hamster.

2. Compound Administration:

- Treatment is initiated at a specified time post-infection (e.g., day 7).

- This compound is formulated in a suitable vehicle and administered orally (e.g., by gavage) at various doses and regimens (e.g., once or twice daily).[1]

- A vehicle control group and a positive control group (e.g., treated with miltefosine) are included.

3. Assessment of Parasite Burden:

- At the end of the treatment period (e.g., 5 or 10 days), mice are euthanized.

- The liver and spleen are aseptically removed and weighed.

- Impression smears of the liver are made on glass slides, fixed with methanol, and stained with Giemsa.

- The parasite burden is determined by microscopy and expressed as Leishman-Donovan Units (LDU), calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.

- Alternatively, parasite load can be quantified by qPCR targeting Leishmania kinetoplast DNA (kDNA).

A[label="Infect BALB/c Mice with\nL. donovani Amastigotes"];

B[label="Initiate Oral Treatment with\nthis compound"];

C [label="Continue Dosing Regimen\nfor a Defined Period"];

D [label="Euthanize Mice and\nHarvest Liver and Spleen"];

E [label="Determine Parasite Burden\n(LDU or qPCR)"];

F [label="Calculate Percentage Reduction\nin Parasite Load"];

A -> B -> C -> D -> E -> F;

}

Kinase Profiling using Kinobeads™ Technology

This chemical proteomics approach is used to identify the protein targets of a small molecule inhibitor from a complex biological lysate.

1. Lysate Preparation:

- Leishmania donovani amastigotes are lysed under non-denaturing conditions to preserve native protein conformations and complexes.

- The protein concentration of the lysate is determined.

2. Competitive Binding:

- The lysate is incubated with a range of concentrations of the free inhibitor (this compound).

- This allows the inhibitor to bind to its target kinases.

3. Affinity Enrichment:

- The treated lysate is then incubated with Kinobeads™, which are sepharose beads derivatized with a mixture of broad-spectrum, immobilized kinase inhibitors.

- Kinases that are not bound to the free inhibitor in the lysate will bind to the Kinobeads™.

4. Protein Elution and Digestion:

- The beads are washed to remove non-specifically bound proteins.

- Bound proteins are eluted and digested into peptides, typically using trypsin.

5. Quantitative Mass Spectrometry:

- The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- The abundance of each identified kinase is quantified.

6. Data Analysis:

- The binding affinity of the inhibitor for each kinase is determined by the dose-dependent decrease in the amount of that kinase pulled down by the Kinobeads™.

- This allows for the determination of the inhibitor's selectivity and the identification of its primary targets.

Conclusion

This compound represents a significant advancement in the search for new treatments for visceral leishmaniasis. Its novel mechanism of action, potent in vitro and in vivo activity, and favorable selectivity profile make it a strong candidate for further preclinical and clinical development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of anti-parasitic drug discovery.

References

- 1. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Molecular Modeling Approach to Identify Potential Antileishmanial Compounds Against the Cell Division Cycle (cdc)-2-Related Kinase 12 (CRK12) Receptor of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leishmania Protein Kinases: Important Regulators of the Parasite Life Cycle and Molecular Targets for Treating Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Crk12-IN-1 solubility and preparation for in vitro assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crk12-IN-1 is a potent inhibitor of Cyclin-Dependent Kinase 12 (CDK12), a key regulator of gene transcription.[1] Specifically, the CDK12/Cyclin K complex is crucial for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a process essential for transcriptional elongation.[2][3] Inhibition of CDK12 has been shown to be a promising therapeutic strategy, particularly in the context of diseases like cancer and parasitic infections.[4][5] Notably, this compound has demonstrated significant potency against various species of Trypanosoma, the causative agent of African trypanosomiasis.[1]

These application notes provide detailed protocols for the solubilization and in vitro use of this compound, enabling researchers to effectively investigate its biological activity and mechanism of action.

Data Presentation

Solubility of this compound

Proper dissolution of this compound is critical for accurate and reproducible experimental results. While specific solubility data for this compound is not extensively published, a common practice for similar kinase inhibitors is to prepare high-concentration stock solutions in 100% Dimethyl Sulfoxide (DMSO).[4][6]

| Solvent | Recommended Concentration | Notes |

| DMSO | ≥ 10 mM | Prepare a concentrated stock solution. Vortexing or gentle warming may be required to fully dissolve the compound.[7] The final concentration of DMSO in the assay should not exceed 1%.[4][5] |

| Ethanol | Sparingly Soluble | Not the preferred solvent for creating high-concentration stock solutions. |

| Water | Insoluble | This compound is not readily soluble in aqueous solutions. |

Biological Activity of this compound

This compound has shown potent activity against different species of Trypanosoma. The half-maximal effective concentration (EC50) values from in vitro studies are summarized below.

| Organism | EC50 (nM) |

| Trypanosoma brucei | Potent activity reported[1] |

| Trypanosoma congolense | 1.3[1] |

| Trypanosoma vivax | 18[1] |

Signaling Pathway

The primary molecular target of this compound is CDK12. The CDK12/Cyclin K complex plays a pivotal role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This phosphorylation event is crucial for the transition from transcription initiation to productive elongation. By inhibiting the kinase activity of CDK12, this compound prevents the phosphorylation of the Pol II CTD, leading to a disruption of transcriptional elongation.

Caption: Inhibition of the CDK12/Cyclin K pathway by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Determine the molecular weight (MW) of this compound from the manufacturer's data sheet.

-

Calculate the mass of this compound required to make a 10 mM stock solution. For example, for a MW of 500 g/mol , to make 1 mL of a 10 mM solution, you would need 5 mg of the compound.

-

Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to the tube.

-

Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: In Vitro CDK12 Kinase Assay

This protocol provides a method to assess the inhibitory activity of this compound against the CDK12/Cyclin K complex using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human CDK12/Cyclin K complex

-

CDK12 substrate (e.g., a peptide derived from the RNA Polymerase II CTD)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

This compound stock solution (10 mM in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White, opaque 96-well plates

-

Plate reader capable of measuring luminescence

Experimental Workflow:

Caption: Workflow for the in vitro CDK12 kinase inhibition assay.

Procedure:

-

Prepare this compound Dilutions: a. Prepare a serial dilution of the 10 mM this compound stock solution in 100% DMSO. b. Further dilute each concentration 1:10 in kinase assay buffer to create a 10X working solution of the inhibitor. This ensures the final DMSO concentration in the assay is 0.1%.

-

Assay Plate Setup: a. To the appropriate wells of a white 96-well plate, add 5 µL of the 10X this compound working solutions. b. For the positive control (no inhibition), add 5 µL of 10% DMSO in kinase assay buffer. c. For the negative control (no kinase activity), add 5 µL of 10% DMSO in kinase assay buffer.

-

Kinase Reaction: a. Prepare a master mix containing the CDK12/Cyclin K enzyme and the substrate in kinase assay buffer. b. Add 25 µL of the master mix to each well containing the inhibitor or control. c. To the negative control wells, add 20 µL of kinase assay buffer without the enzyme. d. Initiate the kinase reaction by adding 20 µL of ATP solution to all wells. The final reaction volume should be 50 µL. e. Incubate the plate at 30°C for 60-90 minutes.

-

Detection: a. Equilibrate the plate and the Kinase-Glo® reagent to room temperature. b. Add 50 µL of Kinase-Glo® reagent to each well. c. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize. d. Measure the luminescence using a plate reader.

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the positive and negative controls. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Trypanosoma brucei Cell Viability Assay

This protocol describes a method to determine the EC50 value of this compound against bloodstream form Trypanosoma brucei using a resazurin-based viability assay (e.g., Alamar Blue).

Materials:

-

Trypanosoma brucei bloodstream form parasites

-

HMI-9 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (10 mM in DMSO)

-

Resazurin sodium salt solution (e.g., Alamar Blue)

-

Sterile, clear-bottom 96-well plates

-

Humidified incubator at 37°C with 5% CO2

-

Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

-

Cell Preparation: a. Culture T. brucei bloodstream forms in HMI-9 medium to a mid-logarithmic growth phase. b. Determine the parasite density using a hemocytometer. c. Dilute the parasite suspension to a final concentration of 2 x 10^4 cells/mL in fresh HMI-9 medium.

-

Compound Dilution and Plate Setup: a. Prepare a serial dilution of the 10 mM this compound stock solution in HMI-9 medium. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity. b. Add 100 µL of the diluted parasite suspension to each well of a 96-well plate (2,000 cells/well). c. Add 100 µL of the various concentrations of this compound to the wells. d. Include wells with parasites and medium containing the highest concentration of DMSO as a vehicle control. e. Include wells with medium only as a background control.

-

Incubation: a. Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO2.

-

Viability Assessment: a. After the 48-hour incubation, add 20 µL of Alamar Blue solution to each well. b. Incubate the plate for an additional 4-24 hours, or until a color change from blue to pink is observed in the vehicle control wells. c. Measure the fluorescence using a plate reader.

-

Data Analysis: a. Subtract the background fluorescence from all wells. b. Calculate the percentage of viability for each concentration of this compound relative to the vehicle control. c. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Interaction of cyclin-dependent kinase 12/CrkRS with cyclin K1 is required for the phosphorylation of the C-terminal domain of RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of Cyclin-Dependent Kinase 12/CrkRS with Cyclin K1 Is Required for the Phosphorylation of the C-Terminal Domain of RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Crk12-IN-1 in Leishmania Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmania, a genus of trypanosomatid protozoa, is the causative agent of leishmaniasis, a spectrum of diseases with clinical manifestations ranging from cutaneous lesions to fatal visceral disease.[1][2][3][4] The development of new therapeutics is critical due to the limitations of current treatments, including toxicity and emerging drug resistance.[1][3][4] Cyclin-dependent kinase 12 (CRK12) has been identified and chemically validated as a novel and essential drug target in Leishmania donovani, the causative agent of visceral leishmaniasis.[1][2][4][5] Inhibition of CRK12 disrupts the parasite's cell cycle, leading to cell death.[1][6] This document provides detailed protocols for the use of Crk12-IN-1, exemplified by the preclinical candidate GSK3186899 (also known as DDD853651), a potent inhibitor of CRK12, in Leishmania culture.[1][2][5][7]

Mechanism of Action

This compound compounds are pyrazolopyrimidine-based inhibitors that target the ATP-binding pocket of Leishmania CRK12.[2] CRK12 forms a complex with its partner cyclin, CYC9, and this complex is crucial for parasite proliferation.[1][2][4][5] By inhibiting the kinase activity of CRK12, these compounds effectively halt the parasite's cell cycle, demonstrating cytocidal effects against both the promastigote (insect stage) and amastigote (mammalian intracellular stage) forms of the parasite.[1][5]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of the preclinical candidate GSK3186899 (Compound 7) and a more potent analog (Compound 5) against Leishmania donovani.

Table 1: In Vitro Activity of CRK12 Inhibitors against L. donovani

| Compound | Target | Assay Type | EC50 (µM) | Reference |

| GSK3186899 (Compound 7) | CRK12 | Intra-macrophage amastigotes | 0.014 | [1][5] |

| GSK3186899 (Compound 7) | CRK12 | Axenic amastigotes | 0.1 | [1][5] |

| Compound 5 | CRK12 | Intra-macrophage amastigotes | 0.014 | [1] |

Table 2: Comparative Efficacy of GSK3186899 and Current Drugs

| Compound | EC50 in Intra-macrophage Assay (µM) | Reference |

| GSK3186899 (Compound 7) | 0.014 | [1][5] |

| Amphotericin B | 0.07 | [1][5] |

| Miltefosine | 0.9 | [1][5] |

| Paromomycin | 6.6 | [1][5] |

Signaling Pathway of CRK12 Inhibition

Caption: Inhibition of the Leishmania CRK12/CYC9 complex by this compound blocks cell cycle progression.

Experimental Protocols

Protocol 1: In Vitro Susceptibility of Leishmania donovani Promastigotes to this compound

Objective: To determine the 50% effective concentration (EC50) of this compound against the promastigote stage of L. donovani.

Materials:

-

Leishmania donovani promastigotes (e.g., ATCC strain)

-

M199 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin

-

This compound (GSK3186899)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom plates

-

Resazurin sodium salt

-

Plate reader (fluorometer)

-

Incubator (26°C)

Method:

-

Parasite Culture: Maintain L. donovani promastigotes in supplemented M199 medium at 26°C. Use parasites in the logarithmic growth phase for the assay.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mM. Perform serial dilutions in culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

-

Assay Setup: a. Adjust the concentration of log-phase promastigotes to 1 x 10^6 cells/mL in fresh culture medium. b. Dispense 100 µL of the parasite suspension into each well of a 96-well plate. c. Add 100 µL of the diluted this compound to the wells in triplicate. Include wells with untreated parasites (medium only) and parasites treated with the highest concentration of DMSO as negative controls.

-

Incubation: Incubate the plates at 26°C for 72 hours.

-

Viability Assessment: a. Add 20 µL of 0.125 mg/mL resazurin solution to each well. b. Incubate for an additional 4-6 hours at 26°C. c. Measure the fluorescence using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

Data Analysis: a. Calculate the percentage of growth inhibition for each concentration relative to the untreated control. b. Determine the EC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro Susceptibility of Intracellular Leishmania donovani Amastigotes to this compound

Objective: To determine the EC50 of this compound against the intracellular amastigote stage of L. donovani.

Materials:

-

THP-1 human monocytic cell line (or other suitable macrophage-like cell line)

-

RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Stationary-phase L. donovani promastigotes

-

This compound (GSK3186899)

-

DMSO

-

96-well flat-bottom plates

-

Giemsa stain

-

Microscope

-

Incubator (37°C, 5% CO2)

Method:

-

Macrophage Differentiation: a. Seed THP-1 cells at a density of 5 x 10^4 cells/well in a 96-well plate. b. Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophages. c. Incubate for 48 hours at 37°C with 5% CO2. d. Wash the cells with fresh medium to remove PMA and non-adherent cells.

-

Parasite Infection: a. Infect the differentiated THP-1 cells with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1. b. Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes. c. Wash the wells to remove non-phagocytosed parasites.

-

Compound Treatment: a. Prepare serial dilutions of this compound in culture medium as described in Protocol 1. b. Add the diluted compound to the infected macrophages and incubate for 72 hours at 37°C with 5% CO2.

-

Assessment of Infection: a. Fix the cells with methanol. b. Stain the cells with Giemsa stain. c. Examine the plates under a microscope at 1000x magnification (oil immersion). d. Determine the number of amastigotes per 100 macrophages for at least three replicate wells per concentration.

-

Data Analysis: a. Calculate the percentage of inhibition of amastigote proliferation for each concentration compared to the untreated control. b. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting to a dose-response curve.

Experimental Workflow Diagram

Caption: Workflow for evaluating the efficacy of this compound against Leishmania promastigotes and amastigotes.

References

- 1. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Molecular Modeling Approach to Identify Potential Antileishmanial Compounds Against the Cell Division Cycle (cdc)-2-Related Kinase 12 (CRK12) Receptor of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Leishmania Protein Kinases: Important Regulators of the Parasite Life Cycle and Molecular Targets for Treating Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. Cyclin-dependent kinase 12 is a drug target for visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Crk12-IN-1 Administration in a Mouse Model of Visceral Leishmaniasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral leishmaniasis (VL), a severe systemic disease caused by protozoan parasites of the Leishmania donovani complex, presents a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, underscore the urgent need for novel drug candidates. Recent research has identified Cyclin-dependent kinase 12 (CRK12) as a promising, druggable target within Leishmania parasites. A novel pyrazolopyrimidine-based compound, GSK3186899 (also referred to as DDD853651), a potent inhibitor of CRK12, has demonstrated significant efficacy in a murine model of VL, marking a critical step in the development of new anti-leishmanial drugs.[1] This document provides detailed application notes and protocols for the administration and evaluation of this CRK12 inhibitor, herein referred to as Crk12-IN-1, in a mouse model of visceral leishmaniasis.

Mechanism of Action

This compound belongs to a series of pyrazolopyrimidine compounds that exhibit potent anti-leishmanial activity.[1] The primary mechanism of action is the inhibition of the parasite's cdc-2-related kinase 12 (CRK12), a protein essential for the parasite's survival and proliferation.[1][2][3] By targeting a parasite-specific kinase, this compound offers a selective mode of action with the potential for reduced host toxicity.

Data Presentation

The efficacy of this compound has been quantified in a BALB/c mouse model of visceral leishmaniasis. The following tables summarize the key findings from these studies, demonstrating the dose-dependent reduction in parasite burden.

Table 1: Efficacy of this compound (GSK3186899) in a Mouse Model of Visceral Leishmaniasis

| Treatment Group | Dose (mg/kg) | Dosing Regimen | Duration (days) | Mean Parasite Burden Reduction (%) |

| This compound | 50 | Once daily (uid) | 5 | >70 |

| This compound | 50 | Twice daily (bid) | 5 | >90 |

| This compound | 25 | Twice daily (bid) | 10 | 99 |

| Miltefosine (control) | 27 | Once daily (uid) | - | ED₉₀ |

Data compiled from publicly available research.[1]

Table 2: Dose-Response of this compound (GSK3186899) with Twice Daily Dosing for 10 Days

| Dose (mg/kg) | Mean Parasite Burden Reduction (%) |

| 3 | ~50 |

| 10 | ~90 |

| 25 | 99 |

Data compiled from publicly available research.[1]

Experimental Protocols

The following protocols provide a detailed methodology for establishing a mouse model of visceral leishmaniasis and evaluating the in vivo efficacy of this compound.

Murine Model of Visceral Leishmaniasis

This protocol describes the establishment of a Leishmania donovani infection in BALB/c mice, a commonly used and susceptible strain for VL studies.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Leishmania donovani (e.g., strain LV9) amastigotes or stationary-phase promastigotes

-

Sterile Phosphate Buffered Saline (PBS)

-

Hemocytometer or automated cell counter

-

Insulin syringes with 28-30 gauge needles

Procedure:

-

Parasite Preparation:

-

If using amastigotes, they can be obtained from the spleen of a previously infected hamster or mouse. Homogenize the spleen in sterile PBS and determine the concentration of amastigotes using a hemocytometer.

-

If using promastigotes, culture them to the stationary phase. Wash the parasites twice with sterile PBS by centrifugation and resuspend in PBS to the desired concentration.

-

-

Inoculum Preparation: Dilute the parasite suspension in sterile PBS to a final concentration of 1 x 10⁸ parasites/mL.

-

Infection:

-

Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Inject each mouse intravenously (i.v.) via the lateral tail vein with 100 µL of the parasite suspension (1 x 10⁷ parasites/mouse).

-

-

Post-Infection Monitoring: House the mice in appropriate animal facilities and monitor their health daily. The infection is typically allowed to establish for 7-14 days before commencing treatment.

This compound Formulation and Administration

This protocol outlines the preparation and oral administration of this compound to infected mice.

Materials:

-

This compound (GSK3186899)

-

Vehicle for oral administration (e.g., 0.5% w/v hydroxypropyl methylcellulose, 0.2% v/v Tween 80 in water)

-

Analytical balance

-

Homogenizer or sonicator

-

Oral gavage needles (stainless steel, ball-tipped, 20-22 gauge)

-

1 mL syringes

Procedure:

-

Formulation Preparation:

-

Calculate the required amount of this compound based on the desired dose and the number of mice to be treated.

-

Weigh the compound accurately.

-

Suspend the compound in the chosen vehicle to the desired final concentration. Ensure a homogenous suspension is achieved using a homogenizer or sonicator.

-

-

Oral Gavage:

-

Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

-

Measure the appropriate volume of the drug suspension into a 1 mL syringe fitted with an oral gavage needle.

-

Carefully insert the gavage needle into the esophagus. Do not force the needle.

-

Slowly administer the suspension.

-

Administer the drug according to the predetermined dosing schedule (e.g., once or twice daily for 5-10 days).

-

Assessment of Parasite Burden (Leishman-Donovan Units)

This protocol describes the determination of parasite load in the liver and spleen of infected mice using the Leishman-Donovan Unit (LDU) calculation.

Materials:

-

Dissection tools

-

Microscope slides

-

Methanol

-

Giemsa stain

-

Microscope with oil immersion objective (100x)

Procedure:

-

Organ Harvesting: At the end of the treatment period, humanely euthanize the mice. Aseptically remove and weigh the liver and spleen.

-

Impression Smears: Make several impression smears of each organ on clean microscope slides by gently touching a cut surface of the organ to the slide.

-

Staining:

-

Air dry the slides.

-

Fix the smears with absolute methanol for 1-2 minutes.

-

Stain the slides with a 1:10 dilution of Giemsa stain in buffered water (pH 7.2) for 20-30 minutes.

-

Rinse the slides gently with tap water and allow them to air dry.

-

-

Microscopy and LDU Calculation:

-

Examine the stained smears under an oil immersion objective (100x).

-

Count the number of amastigotes per 500 host cell nuclei.

-

Calculate the Leishman-Donovan Units (LDU) using the following formula: LDU = (Number of amastigotes / 500 host cell nuclei) x Organ weight (in grams)

-

-

Data Analysis: Compare the LDU values of the treated groups to the vehicle control group to determine the percentage reduction in parasite burden.

Experimental Workflow and Logical Relationships

References

Application Notes and Protocols for Crk12-IN-1 Kinase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the inhibitory activity of Crk12-IN-1 against its target kinase, Crk12 (cdc-2-related kinase 12). The provided information is intended for life science professionals involved in drug discovery and development.

Introduction

This compound is a potent inhibitor of cdc-2-related kinase 12 (Crk12), a kinase that plays a crucial role in the regulation of gene expression and cell cycle progression in various organisms, including protozoan parasites like Trypanosoma and Leishmania.[1][2][3] The inhibition of Crk12 is a promising therapeutic strategy for diseases such as Human African Trypanosomiasis and Visceral Leishmaniasis.[2][4] This document outlines a detailed protocol for an in vitro kinase inhibition assay to quantify the potency of this compound.

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). The following table summarizes the reported potency of this compound against various Trypanosoma species.

| Organism | Potency (EC50) | Reference |

| Trypanosoma brucei brucei | 1.3 nM | [1] |

| Trypanosoma congolense | 18 nM | [1] |

| Trypanosoma vivax | 18 nM | [1] |

Signaling Pathway of Crk12

Crk12, in complex with its cyclin partner (like Cyclin K in humans or CYC9 in Trypanosoma), is involved in the regulation of transcription.[3][5] The complex phosphorylates the C-terminal domain (CTD) of RNA polymerase II, which is a key step in the transition from transcription initiation to elongation, leading to the synthesis of full-length messenger RNAs (mRNAs).[5] Inhibition of Crk12 disrupts this process, leading to cell cycle arrest and eventual cell death.

Caption: Simplified signaling pathway of Crk12 in transcriptional regulation and its inhibition by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay using a Luminescence-Based Method

This protocol is adapted from commercially available kinase assay kits, such as the CDK12/Cyclin K Kinase Assay Kit, and is suitable for determining the IC50 value of this compound.[5][6] This assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in ATP consumption corresponds to the inhibition of the kinase.

Materials and Reagents:

-

Recombinant Crk12/Cyclin complex

-

Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

-

ATP (Adenosine Triphosphate)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 50 mM NaCl, 20 mM MgCl2, 1 mM DTT)

-

This compound (dissolved in 100% DMSO)

-

Kinase-Glo™ Max Reagent (or similar luminescence-based ATP detection reagent)

-

White, opaque 96-well plates

-

Multichannel pipettes

-

Luminometer

Experimental Workflow Diagram:

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Procedure:

-

Prepare this compound Dilutions:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of this compound in kinase assay buffer containing a constant percentage of DMSO (e.g., 1%) to achieve a range of concentrations for testing. Also, prepare a vehicle control containing only DMSO at the same final concentration.

-

-

Prepare Master Mix:

-

Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate at their final desired concentrations.

-

-

Assay Plate Setup:

-

Add 5 µL of each this compound dilution or vehicle control to the wells of a white, opaque 96-well plate.

-

Include wells for a "no enzyme" control (blank) and a "no inhibitor" control (positive control).

-

Add 25 µL of the master mix to each well.

-

-

Initiate the Kinase Reaction:

-

Prepare a solution of the recombinant Crk12/Cyclin complex in kinase assay buffer.

-

Initiate the kinase reaction by adding 20 µL of the diluted enzyme solution to each well, except for the "no enzyme" control wells.

-

-

Incubation:

-

Incubate the plate at 30°C for 90 minutes.

-

-

ATP Detection:

-

Equilibrate the Kinase-Glo™ Max reagent to room temperature.

-

After the incubation period, add 50 µL of the Kinase-Glo™ Max reagent to each well. This will stop the kinase reaction and initiate the luminescence signal.

-

-

Signal Measurement:

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (from the "no enzyme" control) from all other readings.

-

Normalize the data by setting the luminescence of the "no inhibitor" control as 100% kinase activity.

-

Plot the percentage of kinase activity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of kinase activity.[7]

-

Cell-Based Assay for Inhibitor Potency

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor efficacy by assessing their effects on cell viability and proliferation.[8]

Procedure:

-

Cell Culture:

-

Culture the target cells (e.g., Trypanosoma brucei) in their appropriate growth medium.

-

-

Compound Treatment:

-

Seed the cells at a specific density in a 96-well plate.

-

Add serial dilutions of this compound (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) to the cell cultures.[4]

-

Include a vehicle control (DMSO only) and a no-treatment control.

-

-

Incubation:

-